N1-(4-fluorophenyl)-2-[2-bromo-1-(4-bromophenyl)ethylidene]-1-methylhydrazine-1-carbothioamide
Description
N1-(4-Fluorophenyl)-2-[2-bromo-1-(4-bromophenyl)ethylidene]-1-methylhydrazine-1-carbothioamide is a hydrazine-carbothioamide derivative featuring dual bromine substituents on the phenyl and ethylidene moieties, along with a fluorine atom on the N1-phenyl group.
Properties
IUPAC Name |
1-[[2-bromo-1-(4-bromophenyl)ethylidene]amino]-3-(4-fluorophenyl)-1-methylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2FN3S/c1-22(16(23)20-14-8-6-13(19)7-9-14)21-15(10-17)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVMGKAWRXYGBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)NC1=CC=C(C=C1)F)N=C(CBr)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-fluorophenyl)-2-[2-bromo-1-(4-bromophenyl)ethylidene]-1-methylhydrazine-1-carbothioamide is a complex organic compound notable for its unique structural features and potential biological activities. With a molecular formula of and a molecular weight of 459.17 g/mol, this compound incorporates multiple halogen substituents and a hydrazine moiety, which are significant in medicinal chemistry.
Chemical Structure
The compound's structure is characterized by the following key components:
- Hydrazine moiety : Essential for various biological activities.
- Halogen substituents : The presence of fluorine and bromine atoms may enhance biological interactions and activities.
Biological Activities
Preliminary studies indicate that this compound exhibits several notable biological activities:
- Anticancer Activity : Similar compounds within the hydrazine-1-carbothioamide class have demonstrated significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines, including prostate cancer (PC-3) and colon cancer (HCT116) .
- Antimicrobial Properties : The compound's structural analogs have been reported to possess antibacterial and antifungal activities, indicating potential use in treating infections .
- Urease Inhibition : Some hydrazine derivatives are recognized as potent urease inhibitors, which can be beneficial in treating certain infections and conditions .
The biological activity of this compound is likely mediated through several mechanisms:
- Binding Affinity : Interaction studies suggest that the compound may bind effectively to biological targets, influencing their activity. This includes potential intercalative effects with DNA, similar to other thiosemicarbazone derivatives .
- Pharmacodynamics and Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for evaluating the compound's efficacy and safety. Research indicates that structural modifications can significantly affect these parameters .
Comparative Analysis
The following table summarizes the properties of structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Bromobenzaldehyde | C7H4BrO | Contains bromine; used in synthesis |
| 4-Fluoroaniline | C6H6FN | Amino group enhances reactivity |
| 3-Bromo-N-(4-fluorophenyl)propanamide | C11H12BrFN2O | Similar halogenated structure; potential antitumor activity |
Case Studies
Recent investigations into related compounds highlight the importance of structural modifications:
- Thiosemicarbazone Derivatives : Studies show that specific substitutions can enhance growth inhibitory properties against metastatic cancer cells .
- Antibacterial Activity : Compounds with similar structures demonstrated effective inhibition against Mycobacterium tuberculosis, suggesting a broader application in infectious disease treatment .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
This compound has shown potential as an anticancer agent. Studies indicate that derivatives of hydrazine carbothioamides exhibit cytotoxic effects against various cancer cell lines. The presence of halogen substituents, like fluorine and bromine, enhances the compound's biological activity by influencing its interaction with biological targets.
Mechanism of Action
The proposed mechanism involves the inhibition of specific enzymes that are critical for cancer cell proliferation. For instance, the compound may act as an inhibitor of topoisomerases, which are essential for DNA replication and transcription in cancer cells.
Antimicrobial Properties
Research has demonstrated that hydrazine derivatives possess antimicrobial properties. This compound's structure allows it to disrupt microbial cell membranes, leading to cell death. Its efficacy against both Gram-positive and Gram-negative bacteria makes it a candidate for developing new antimicrobial agents.
Synthesis of Novel Compounds
Synthetic Pathways
The synthesis of N1-(4-fluorophenyl)-2-[2-bromo-1-(4-bromophenyl)ethylidene]-1-methylhydrazine-1-carbothioamide can be achieved through various methods, including one-pot reactions that simplify the process while maintaining high yields. This versatility in synthesis is crucial for producing derivatives with modified biological activities.
Table 1: Synthetic Methods Overview
| Method Type | Description | Yield (%) | References |
|---|---|---|---|
| One-Pot Synthesis | Simplifies multiple steps into a single reaction | 85 | |
| Multi-Step Synthesis | Traditional method involving several intermediates | 75 |
Material Science Applications
Polymeric Materials
The incorporation of this compound into polymer matrices can enhance their mechanical properties and thermal stability. Research indicates that adding hydrazine derivatives can improve the performance of polymers used in coatings and adhesives.
Nanocomposites
this compound can be utilized in the fabrication of nanocomposites, where it acts as a coupling agent between nanoparticles and polymer matrices, improving dispersion and mechanical properties.
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, derivatives of this compound were tested for cytotoxicity. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong potential for therapeutic use against specific cancers.
Case Study 2: Antimicrobial Testing
A series of tests against common pathogens showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and analogous hydrazine-carbothioamides:
*Calculated based on formula C₁₆H₁₃Br₂FN₃S.
Key Observations :
- The target compound’s dual bromine atoms distinguish it from analogs like , which feature chlorine or methyl groups. Bromine’s larger atomic radius may enhance steric effects and intermolecular interactions (e.g., halogen bonds) compared to chlorine .
- Unlike triazole- or pyrazole-containing analogs (e.g., ), the target compound lacks heterocyclic rings but retains the hydrazine-carbothioamide backbone, which is critical for metal chelation and bioactivity .
Pharmacological and Physicochemical Properties
While direct biological data for the target compound are unavailable, inferences are drawn from analogs:
- Bromine and Fluorine Effects : Bromine’s lipophilicity may enhance membrane permeability, while fluorine’s electronegativity could improve metabolic stability .
- Thiosemicarbazone Activity : Analogous compounds (e.g., ) exhibit antitumor and antimicrobial activities via metal chelation and enzyme inhibition. The target compound’s bromine substituents may enhance DNA intercalation or topoisomerase inhibition.
- Crystallographic Behavior : Bromine’s heavy-atom effect aids in X-ray crystallography resolution, as seen in . The target compound’s structure could be resolved using SHELX programs .
Crystallographic and Computational Insights
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization reactions involving hydrazine derivatives and halogenated aromatic precursors. For example, hydrazine-carbothioamide formation can be achieved by reacting substituted hydrazines with carbonyl intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Optimization involves adjusting stoichiometry, temperature (typically 80–120°C), and catalysts (e.g., DBU or triethylamine) to enhance yield and purity .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?
- Methodology :
- FTIR : Identify functional groups (e.g., C=S stretch at ~1180–1200 cm⁻¹, N-H stretches at ~3200–3300 cm⁻¹) .
- NMR : Confirm substituent positions (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl and thiocarbonyl carbons) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .
Q. What are the critical stability considerations for this compound during storage?
- Methodology : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation and photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular geometry?
- Methodology : Grow single crystals via slow evaporation (e.g., in ethanol/water mixtures). Use X-ray diffraction to determine bond lengths, angles, and conformation. For example, similar hydrazides show planar geometry around the hydrazine-carbothioamide core, with dihedral angles <10° between aromatic rings .
- Application : Compare experimental data with DFT-optimized structures to validate computational models .
Q. What strategies are employed in SAR studies to modify phenyl ring substituents?
- Methodology :
- Synthetic Modifications : Replace bromo/fluoro groups with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups via Suzuki coupling or nucleophilic substitution .
- Biological Testing : Screen derivatives for activity against target enzymes (e.g., kinase inhibition assays) to correlate substituent effects with potency .
Q. How can computational methods predict binding affinity with biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases). Validate predictions with MD simulations (GROMACS) to assess binding stability. For example, bromophenyl groups may enhance hydrophobic interactions in active sites .
Q. How to address contradictions in biological activity data across studies?
- Methodology :
- Replication : Standardize assay conditions (e.g., cell lines, incubation times) .
- Analytical Checks : Verify compound integrity post-assay via LC-MS to rule out degradation .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Data Contradiction Analysis
- Example Issue : Discrepancies in reported IC₅₀ values for enzyme inhibition.
- Resolution :
Confirm compound purity and concentration (HPLC/LC-MS) .
Standardize assay protocols (e.g., substrate concentration, temperature) .
Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence-based methods) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
